molecular formula C9H9IO2 B167435 3-(4-Iodophenyl)propanoic acid CAS No. 1643-29-4

3-(4-Iodophenyl)propanoic acid

Cat. No. B167435
CAS RN: 1643-29-4
M. Wt: 276.07 g/mol
InChI Key: SJMRZGIIQIWIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196214B2

Procedure details

Hydrocinnamic acid is iodinated to form 4-iodohydrocinnamic acid. The process is performed by mixing 201.2 g hydrocinnamic acid, 1 L acetic acid, 152 mL water, 52.8 g periodic acid, 76 mL sulfuric acid, and 144 g iodine. The mixture is heated at 105° C. for 6.5 hours. Next, 200 mL water is added, and the mixture is cooled to room temperature overnight. The solid product in the resultant mixture is filtered and washed with water, yielding 350 g unpurified 4-iodohydrocinnamic acid. Further purification is not necessary and is not conducted, and the product is used as is in the second step.
Quantity
201.2 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[I:12](O)(=O)(=O)=O.S(=O)(=O)(O)O.II>O.C(O)(=O)C>[I:12][C:7]1[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][C:1]([OH:11])=[O:10])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
201.2 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)O
Name
Quantity
52.8 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
76 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
144 g
Type
reactant
Smiles
II
Name
Quantity
152 mL
Type
solvent
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid product in the resultant mixture is filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(CCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 g
YIELD: CALCULATEDPERCENTYIELD 460.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.